molecular formula C2Cl4F2<br>ClF2CCCl3<br>C2Cl4F2 B1359812 1,1,1,2-Tetrachloro-2,2-difluoroethane CAS No. 76-11-9

1,1,1,2-Tetrachloro-2,2-difluoroethane

Cat. No.: B1359812
CAS No.: 76-11-9
M. Wt: 203.8 g/mol
InChI Key: SLGOCMATMKJJCE-UHFFFAOYSA-N
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Description

1,1,1,2-tetrachloro-2,2-difluoroethane is a colorless solid with a slight, ether-like odor. mp: 40.6°C;  bp: 91.5°C.

Biochemical Analysis

Biochemical Properties

1,1,1,2-Tetrachloro-2,2-difluoroethane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting their catalytic functions . Additionally, this compound can interact with proteins, leading to alterations in their structure and function. These interactions can result in changes in cellular processes and metabolic flux.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been associated with changes in the expression of genes involved in stress responses and detoxification pathways . Additionally, it can disrupt cellular metabolism by interfering with the activity of key metabolic enzymes, leading to alterations in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function . For instance, this compound can inhibit the activity of enzymes involved in oxidative stress responses, thereby affecting the cellular redox balance. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to heat and light . Long-term exposure to this compound has been shown to result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to significant changes in cellular processes and overall cell health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including damage to the cardiovascular and central nervous systems . Animal studies have shown that high doses of this compound can lead to adverse effects such as cardiac disorders, central nervous system depression, and respiratory distress. These findings highlight the importance of understanding the dosage-dependent effects of this compound in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to detoxification and oxidative stress responses. This compound can interact with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . The interaction of this compound with these enzymes can lead to the formation of reactive metabolites, which can further affect cellular processes and metabolic flux. Additionally, this compound can influence the levels of key metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can localize to various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The localization of this compound to specific organelles can be influenced by targeting signals and post-translational modifications. For instance, the presence of specific targeting sequences can direct this compound to the mitochondria, where it can affect mitochondrial function and energy production.

Properties

IUPAC Name

1,1,1,2-tetrachloro-2,2-difluoroethane
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InChI

InChI=1S/C2Cl4F2/c3-1(4,5)2(6,7)8
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InChI Key

SLGOCMATMKJJCE-UHFFFAOYSA-N
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Canonical SMILES

C(C(Cl)(Cl)Cl)(F)(F)Cl
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Molecular Formula

CCl3CClF2, Array, C2Cl4F2
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DSSTOX Substance ID

DTXSID90861622
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Molecular Weight

203.8 g/mol
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Physical Description

1,1,1,2-tetrachloro-2,2-difluoroethane is a colorless solid with a slight, ether-like odor. mp: 40.6 °C; bp: 91.5 °C., Colorless solid with a slight, ether-like odor. [Note: A liquid above 105 degrees F]; [NIOSH], COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colorless solid with a slight, ether-like odor., Colorless solid with a slight, ether-like odor. [Note: A liquid above 105 °F.]
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Boiling Point

197 °F at 760 mmHg (NIOSH, 2023), 92.8 °C, 91.5 °C, 197 °F
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Solubility

0.01 % (NIOSH, 2023), In water, 100 mg/L at 25 °C, Soluble in ethanol, ethyl ether, chloroform, Solubility in water: none, 0.01%
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Density

1.65 (NIOSH, 2023) - Denser than water; will sink, 1.649 g/cu cm at 25 °C, Liquid density = 1.649 g/ml at 20 °C, Density (at 25 °C): 1.65 g/cm³, 1.65
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Vapor Density

7.0 (Air = 1), Relative vapor density (air = 1): 7.0
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Vapor Pressure

40 mmHg (NIOSH, 2023), 60.0 [mmHg], 60 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 5.3, 40 mmHg
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Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
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Color/Form

Colorless liquid or solid, Colorless liquid [Note: A liquid above 105 degrees F]

CAS No.

76-11-9, 28605-74-5
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Record name 1,1,1,2-tetrachloro-2,2-difluoroethane
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Record name 2,2-DIFLUORO-1,1,1,2-TETRACHLOROETHANE
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Record name 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE
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Record name 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE
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Record name 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE
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Record name Ethane, 2,2-difluoro-1,1,1,2-tetrachloro-
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Melting Point

105 °F (NIOSH, 2023), 41 °C, 40.6 °C, 105 °F
Record name 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE
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Record name 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1092
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1420
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/605
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,1,1,2-Tetrachloro-2,2-difluoroethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0595.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Customer
Q & A

Q1: Can microorganisms break down 1,1,1,2-Tetrachloro-2,2-difluoroethane?

A1: Yes, research has shown that the genetically engineered bacterium Pseudomonas putida G786(pHG-2) can metabolize this compound. [] This bacterium utilizes a two-step process involving both reduction and oxidation reactions. Initially, the cytochrome P-450CAM enzyme reductively dehalogenates the compound, removing some of the chlorine atoms. Subsequently, toluene dioxygenase, another enzyme present in the engineered bacterium, oxidizes the intermediate products. This sequential metabolic pathway ultimately leads to the formation of oxalic acid as one of the final products. []

Q2: Beyond this compound, what other halogenated compounds can Pseudomonas putida G786(pHG-2) metabolize?

A2: Pseudomonas putida G786(pHG-2) demonstrates the ability to metabolize a range of halogenated compounds. Under anaerobic conditions, it can reductively dehalogenate substances like 1,1,2,2-tetrabromoethane and 1,2-dibromo-1,2-dichloroethane. [] Aerobically, it can oxidize compounds like cis- and trans-1,2-dibromoethenes and 1,1-dichloro-2,2-difluoroethene. [] This versatility highlights the potential of this engineered bacterium for bioremediation strategies targeting various environmental pollutants.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.